6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine
Overview
Description
6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 2,4-dimethoxyphenyl group at the 6-position and an amino group at the 4-position
Mechanism of Action
Target of Action
The primary target of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during mitosis .
Mode of Action
This compound interacts with AURKA by binding to it . This binding inhibits the activity of AURKA, leading to changes in the cell cycle . Specifically, the compound reduces the phosphorylation of AURKA at Thr283, a modification that is necessary for the activity of the kinase .
Biochemical Pathways
The inhibition of AURKA by this compound affects the cell cycle, particularly the transition from the G2 phase to the M phase . This leads to an accumulation of cells in the G2/M phase . The downstream effect of this is the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s ability to inhibit aurka suggests that it is able to reach its target within cells .
Result of Action
The result of the action of this compound is the induction of apoptosis in cells . This is achieved through the inhibition of AURKA, leading to cell cycle arrest at the G2/M phase . The compound also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are markers of apoptosis .
Biochemical Analysis
Biochemical Properties
6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit Aurora kinase A (AURKA) activity, which is crucial for cell cycle regulation . The compound binds to AURKA, reducing its phosphorylation at Thr283, leading to cell cycle arrest at the G2/M phase and triggering caspase-mediated apoptotic cell death in cancer cells . This interaction highlights the potential of this compound as an anticancer agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In HCT116 human colon cancer cells, it causes the accumulation of cells in the G2/M phase of the cell cycle and induces apoptosis through the activation of caspase-3, caspase-7, and poly (ADP-ribose) polymerase . Additionally, the compound influences cell signaling pathways by inhibiting AURKA activity, which is essential for proper cell division and proliferation . These effects demonstrate the compound’s potential in disrupting cancer cell growth and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound selectively inhibits AURKA by binding to its active site, preventing its phosphorylation and subsequent activation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound’s structure-activity relationship studies have shown that hydrophobic substituents and specific functional groups enhance its inhibitory activity . These findings provide insights into the molecular basis of its anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, ensuring its efficacy in experimental settings . Long-term exposure to the compound in vitro has demonstrated sustained inhibition of AURKA activity and prolonged cell cycle arrest in cancer cells . These temporal effects highlight the importance of maintaining the compound’s stability for consistent experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of AURKA activity and anticancer effects . At lower doses, the compound effectively inhibits cancer cell proliferation without causing significant toxicity. Higher doses may lead to adverse effects, including toxicity and off-target interactions . These findings emphasize the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. The compound’s metabolism may involve enzymatic modifications that affect its stability and bioavailability . Additionally, its interactions with metabolic enzymes can impact metabolic flux and metabolite levels, further influencing its biological effects . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and localization. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence its localization within cellular compartments and its accumulation in target tissues . Understanding the transport and distribution mechanisms is crucial for predicting the compound’s therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in inhibiting AURKA activity . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine typically involves the condensation of 2,4-dimethoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyrimidine compounds .
Scientific Research Applications
6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer agents and kinase inhibitors.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: This compound also exhibits anticancer properties but differs in its substitution pattern.
2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol: Similar in structure but with a phenol group, showing selective inhibition of Aurora kinase A.
Uniqueness
6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit Aurora kinase A selectively makes it a valuable compound in cancer research .
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(13)15-7-14-10/h3-7H,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWGNFHVAQZMPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC=N2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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